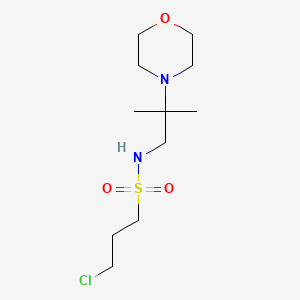
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide involves the inhibition of Janus kinases. Janus kinases are enzymes that are involved in the signaling pathways of cytokines. By inhibiting Janus kinases, this compound blocks the activity of certain cytokines that are involved in the immune response. This leads to a reduction in inflammation and an improvement in symptoms of autoimmune diseases.
Biochemical and Physiological Effects
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and improve symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. In addition, this compound has also been shown to have potential applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide in lab experiments is its specificity for Janus kinases. This compound has been shown to selectively inhibit Janus kinases and has minimal effects on other enzymes. This makes it a useful tool for studying the role of Janus kinases in various biological processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types and may not be suitable for all experiments. In addition, the high cost of this compound may limit its use in certain labs.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide. One area of research is the development of more selective Janus kinase inhibitors that have fewer side effects. Another area of research is the study of the role of Janus kinases in various biological processes. This may lead to the development of new therapies for autoimmune diseases and cancer. Finally, the use of this compound in combination with other drugs may lead to improved treatment options for various diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide involves the reaction of 3-chloro-4-(4-morpholinyl)butan-1-amine with propane-1-sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide has been extensively studied for its potential applications in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound acts as a Janus kinase inhibitor and blocks the activity of certain cytokines that are involved in the immune response. In addition, this compound has also been studied for its potential applications in the treatment of cancer.
Propriétés
IUPAC Name |
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClN2O3S/c1-11(2,14-5-7-17-8-6-14)10-13-18(15,16)9-3-4-12/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPONPOPRYIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CCCCl)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)


![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)